molecular formula C25H24N6O2 B6153553 1-(3-(4-氨基-3-(4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-基)丙-2-烯-1-酮 CAS No. 936563-87-0

1-(3-(4-氨基-3-(4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-基)丙-2-烯-1-酮

货号 B6153553
CAS 编号: 936563-87-0
分子量: 440.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as Ibrutinib . It is a small molecule anti-cancer drug that targets B-cell malignancies . It is an orally administered, selective and covalent inhibitor of the enzyme Bruton’s tyrosine kinase (BTK) .


Molecular Structure Analysis

The IUPAC name of Ibrutinib is 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo [3, 4-d] pyrimidin-1-yl] piperidin-1-yl] prop-2-en-1-one . The molecular structure of Ibrutinib can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ibrutinib are complex and involve multiple steps . The exact details of these reactions are proprietary and not publicly available.

科学研究应用

新型杂环化合物的合成

研究探索了新型杂环化合物的合成,包括异恶唑啉、异恶唑和各种吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物。这些化合物通过各种方法合成,包括[3+2]环加成反应,并通过NMR、IR和HRMS等技术表征。这些新型化合物具有进一步探索生物和化学性质的潜力(Rahmouni 等人,2014)

抗癌和抗炎活性

源自吡唑并[3,4-d]嘧啶的化合物已被合成并评估其抗癌和抗炎活性。这项研究显示了这些化合物潜在的治疗应用,表明它们在新治疗方法的开发中具有重要意义(Rahmouni 等人,2016)

抗菌和抗真菌活性

新型吡唑并嘧啶衍生物的合成和生物学评价已经进行,表明这些化合物具有抗菌和抗真菌活性。这些发现突出了这些化合物在解决微生物耐药性和开发新型抗菌剂方面的潜力(El-Borai 等人,2012)

作用机制

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the survival and proliferation of B-cells .

Mode of Action

The compound acts as a selective and covalent inhibitor of BTK . It binds irreversibly to BTK, thereby inhibiting its activity . This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B-cell cancers .

Biochemical Pathways

By inhibiting BTK, the compound disrupts the B-cell receptor pathway . This disruption can lead to the inhibition of B-cell proliferation and survival, thereby exerting its therapeutic effects against B-cell malignancies .

Pharmacokinetics

The compound is metabolized in the liver, primarily by the enzymes CYP3A and CYP2D6 . Its elimination half-life is approximately 4-6 hours, and it is excreted mainly in the feces (80%) and urine (10%) . These properties influence the compound’s bioavailability and dosage regimen.

Result of Action

The inhibition of BTK by the compound leads to the disruption of the B-cell receptor pathway, resulting in the inhibition of B-cell proliferation and survival . This can lead to a reduction in the number of malignant B-cells, thereby treating B-cell malignancies .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its metabolism by CYP3A and CYP2D6 can be affected by other substances that induce or inhibit these enzymes . Additionally, its lipophilicity allows it to easily diffuse into cells , which can be influenced by the lipid composition of the cell membranes

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system, followed by the coupling of the piperidine and phenyl groups to the pyrazolo[3,4-d]pyrimidine ring system, and finally the addition of the prop-2-en-1-one group to the piperidine group.", "Starting Materials": [ "4-amino-3-nitrobenzoic acid", "4-phenoxybenzaldehyde", "ethyl acetoacetate", "piperidine", "ethyl 2-bromoacetate", "sodium hydride", "ammonium chloride", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine", "a. React 4-amino-3-nitrobenzoic acid with 4-phenoxybenzaldehyde in ethanol and acetic acid to form 4-amino-3-(4-phenoxyphenyl)benzoic acid.", "b. React 4-amino-3-(4-phenoxyphenyl)benzoic acid with ammonium chloride and sodium hydroxide in water to form 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.", "Step 2: Coupling of piperidine group to pyrazolo[3,4-d]pyrimidine ring system", "a. React 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with piperidine and sodium hydride in ethanol to form 3-(4-phenoxyphenyl)-1-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.", "Step 3: Addition of prop-2-en-1-one group to piperidine group", "a. React 3-(4-phenoxyphenyl)-1-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with ethyl acetoacetate and sodium ethoxide in ethanol to form 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one." ] }

CAS 编号

936563-87-0

分子式

C25H24N6O2

分子量

440.5

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。